3-(4-Benzyloxyphenyl)pentanedioic acid

Organic synthesis Analytical chemistry Building block verification

Synthesizing MAO-B inhibitors demands a masked phenol resilient to harsh transformations. 3-(4-Benzyloxyphenyl)pentanedioic acid solves this: benzyl ether survives amide couplings & esterifications, then cleaves via hydrogenolysis. Key metrics: • MW 314.33 ensures unambiguous LC-MS tracking. • ΔLogP +1.8-2.2 vs. phenol gives distinct HPLC retention. • ≥95% purity, yellow-brown solid, ambient shipping.

Molecular Formula C18H18O5
Molecular Weight 314.3 g/mol
CAS No. 165119-29-9
Cat. No. B070430
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(4-Benzyloxyphenyl)pentanedioic acid
CAS165119-29-9
Synonyms3-(4-BENZYLOXYPHENYL)PENTANEDIOIC ACID
Molecular FormulaC18H18O5
Molecular Weight314.3 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)COC2=CC=C(C=C2)C(CC(=O)O)CC(=O)O
InChIInChI=1S/C18H18O5/c19-17(20)10-15(11-18(21)22)14-6-8-16(9-7-14)23-12-13-4-2-1-3-5-13/h1-9,15H,10-12H2,(H,19,20)(H,21,22)
InChIKeyGAAFBVUBUNMNOG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.5 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(4-Benzyloxyphenyl)pentanedioic Acid: Identity & Procurement


3-(4-Benzyloxyphenyl)pentanedioic acid (CAS 165119-29-9) is a synthetic aromatic dicarboxylic acid with the molecular formula C₁₈H₁₈O₅ and a molecular weight of 314.33 g/mol . Structurally, it consists of a pentanedioic acid (glutaric acid) backbone substituted at the 3-position with a 4-benzyloxyphenyl group, wherein a benzyl ether moiety is attached para to the phenyl ring [1]. This compound is typically supplied as a yellow to brown solid with purities ranging from 80% to ≥95% depending on the vendor and grade , and is recommended for storage at room temperature . Its primary role is as a protected phenolic intermediate in medicinal chemistry and organic synthesis, where the benzyloxy group serves as a masked hydroxyl functionality awaiting selective deprotection [2].

Protected phenolic building block for convergent synthesis
Orthogonal deprotection via hydrogenolysis (H₂, Pd/C)
Supplied as solid; purity 80–95% (grade-dependent)

3-(4-Benzyloxyphenyl)pentanedioic Acid: Generic Substitution Risks


Substituting 3-(4-benzyloxyphenyl)pentanedioic acid with a generic analog such as 3-(4-hydroxyphenyl)pentanedioic acid or 3-(4-methoxyphenyl)pentanedioic acid is not a trivial interchange. The benzyloxy moiety confers fundamentally different physicochemical properties—including increased lipophilicity, altered chromatographic retention behavior, and distinct hydrogen-bonding capacity—compared to the free hydroxyl or methyl ether analogs . Critically, the benzyloxy group functions as a designed protecting group that enables selective orthogonal synthetic transformations; premature substitution with the deprotected phenol would lead to unwanted side reactions (e.g., oxidation, non-specific acylation, or polymerization) during multi-step synthetic sequences [1]. Furthermore, in medicinal chemistry campaigns where this scaffold appears as a synthetic intermediate, the benzyl-protected variant is the intended building block specified in the synthetic route, and deviation introduces unverified variables in subsequent coupling, deprotection, and purification steps . The evidence below quantifies the precise dimensions along which this compound is differentiated from its closest structural comparators.

Target
3-(4-Benzyloxyphenyl)pentanedioic acid
Analogues Not Interchangeable
3-(4-Hydroxyphenyl)pentanedioic acid (free phenol) and 3-(4-Methoxyphenyl)pentanedioic acid (methyl ether)
Benzyl group enables orthogonal hydrogenolysis; compatible with esters and amides
Free phenol: non-selective acylation during coupling. Methyl ether: requires harsh demethylation (BBr₃) that cleaves many protecting groups
Significantly higher lipophilicity; distinct reversed-phase HPLC retention
Lower LogP analogs: co-elution risk if purification method transferred; may shift solubility profile

3-(4-Benzyloxyphenyl)pentanedioic Acid: Analogue Differentiation


Molecular Weight Differentiation

The molecular weight of 3-(4-benzyloxyphenyl)pentanedioic acid (314.33 g/mol) is substantially higher than its deprotected analog 3-(4-hydroxyphenyl)pentanedioic acid (224.21 g/mol) and its methyl ether analog 3-(4-methoxyphenyl)pentanedioic acid (238.24 g/mol) . This 90.12 g/mol mass differential relative to the hydroxyl analog enables unambiguous identity verification by LC-MS and represents a stoichiometric weight increase that must be accounted for in gravimetric calculations during synthesis. The mass difference relative to the methoxy analog (76.09 g/mol) similarly provides analytical discrimination capability .

Molecular Weight
Reported
314.33 g/mol vs 224.21 (OH) / 238.24 (OMe)
Enables unambiguous LC-MS identity verification
Δ +90.12 and +76.09 g/mol prevent mis-shipment detection
Organic synthesis Analytical chemistry Building block verification

Chromatographic Retention and Lipophilicity

The 4-benzyloxyphenyl substituent significantly increases the lipophilic character of the pentanedioic acid scaffold compared to analogs bearing hydroxyl or methoxy groups. The calculated LogP for 3-(4-benzyloxyphenyl)pentanedioic acid is substantially elevated due to the benzyl group's contribution of approximately +2.0 to +2.5 LogP units relative to the phenolic analog [1]. The methoxy analog shows intermediate lipophilicity (estimated LogP increase of ~0.5-0.8 units relative to phenol), while the benzyloxy compound exhibits the highest predicted LogP among this congeneric series . This translates directly to longer retention times on reversed-phase HPLC (C18 columns) and altered solvent partition coefficients during extractive workup .

Lipophilicity
Class-level inference
ΔLogP ≈ +1.8–2.2 vs OH; +1.2–1.6 vs OMe
Dictates reversed-phase HPLC method development
Fragment-based prediction; verify experimentally
Chromatography Purification LogP prediction

Orthogonal Deprotection Selectivity

The benzyloxy moiety in 3-(4-benzyloxyphenyl)pentanedioic acid functions as a designed protecting group that can be removed via hydrogenolysis (H₂, Pd/C) under neutral conditions, yielding the free 4-hydroxyphenyl derivative without affecting acid-labile, base-labile, or oxidation-sensitive functionalities elsewhere in the molecule [1]. In contrast, the methoxy analog (3-(4-methoxyphenyl)pentanedioic acid) requires harsh demethylation conditions (e.g., BBr₃, TMSI, or refluxing HBr/AcOH) that are incompatible with many common functional groups including esters, amides, and carbamates . The hydroxyl analog cannot be used as a protected building block because the free phenol would undergo competing side reactions (O-acylation, oxidation, or nucleophilic addition) during downstream coupling steps .

Deprotection Orthogonality
Class-level inference
Hydrogenolysis (H₂, Pd/C) vs BBr₃/TMSI demethylation
Selective phenol unveiling; compatible with esters/amides
Orthogonal to >12 common protecting groups per Greene
Protecting group strategy Multi-step synthesis Orthogonal deprotection

Thermal Stability and Boiling Point

The predicted boiling point of 3-(4-benzyloxyphenyl)pentanedioic acid is 501.9 ± 45.0 °C at 760 mmHg, with a predicted density of 1.275 ± 0.06 g/cm³ . This thermal stability profile—characteristic of the benzyl-protected diaryl ether scaffold—contrasts with the free phenol analog, which exhibits a predicted boiling point of approximately 451.9 °C at 760 mmHg . The 50 °C elevation in predicted boiling point reflects the increased molecular weight and enhanced intermolecular dispersion forces conferred by the benzyl group. The predicted vapor pressure of 0.0 ± 1.4 mmHg at 25 °C [1] and enthalpy of vaporization of 81.2 ± 3.0 kJ/mol [2] provide additional thermal characterization for process design.

Boiling Point
Reported
501.9±45.0 °C vs ~451.9 °C (OH analog)
Informs thermal safety margin for process design
Predicted values; experimental verification recommended
Thermal stability Process chemistry Vacuum distillation

Validated Pharmacophore: Benzyloxyphenyl Moiety

The 4-benzyloxyphenyl substructure present in this compound represents a validated pharmacophoric element in multiple drug discovery programs. Specifically, benzyloxyphenylpropanoic acid derivatives have been identified as GPR40 (FFAR1) agonists with EC₅₀ values as low as 510 nM in CHO cell calcium flux assays [1]. Additionally, the benzyloxyphenyl moiety is a common structural feature of highly potent, selective, and reversible inhibitors of monoamine oxidase B (MAO-B), exemplified by the clinical candidates safinamide and sembragiline [2]. This moiety has also yielded potent non-peptidic dengue virus protease inhibitors derived from 4-benzyloxyphenylglycine scaffolds [3]. While the pentanedioic acid variant serves primarily as a protected intermediate rather than the final bioactive molecule, its procurement as the benzyl-protected form is essential for accessing these validated chemotypes via the established synthetic routes .

Pharmacophore Context
Class-level inference
Benzyloxyphenyl moiety in GPR40 agonists, MAO-B inhibitors, DENV protease inhibitors
Supports medicinal chemistry SAR exploration as protected intermediate
Activity data from final compounds; product is building block
Medicinal chemistry GPR40 agonists Protease inhibitors MAO-B inhibitors

3-(4-Benzyloxyphenyl)pentanedioic Acid: Validated Applications


Protected Phenol in Convergent Synthesis

Based on its orthogonal deprotection capability via hydrogenolysis [1], 3-(4-benzyloxyphenyl)pentanedioic acid is the preferred building block for convergent synthetic routes requiring a masked phenol that must survive multiple transformations (e.g., amide couplings, esterifications, or organometallic additions) before final-stage unveiling. The molecular weight differential of 90.12 g/mol versus the free phenol analog provides unambiguous LC-MS verification of product identity at each synthetic checkpoint. Procurement of this protected variant—rather than the hydroxy or methoxy analogs—is mandatory for any synthetic sequence where the phenolic oxygen must remain unreactive until the penultimate or ultimate step [2].

GPR40 Agonist Lead Optimization

As evidenced by the validated activity of benzyloxyphenyl-containing compounds as GPR40 agonists (EC₅₀ = 510 nM for the lead benzyloxyphenylpropanoic acid scaffold) [1], this compound serves as a key synthetic intermediate for medicinal chemistry teams pursuing type 2 diabetes and metabolic syndrome targets. The benzyl-protected pentanedioic acid framework provides a modular handle for diversifying the carboxylic acid portion of the molecule while maintaining the privileged 4-benzyloxyphenyl pharmacophore . The increased lipophilicity (estimated ΔLogP ≈ +1.8–2.2 versus phenolic analog) [2] may also inform preliminary ADME predictions during hit-to-lead optimization.

MAO-B Inhibitor Derivatization

Given that the benzyloxyphenyl moiety constitutes the core structural element of clinically validated MAO-B inhibitors including safinamide and sembragiline [1], this pentanedioic acid derivative is positioned as a versatile intermediate for synthesizing novel reversible MAO-B inhibitor candidates for Parkinson's disease and related neurodegenerative indications. The predicted thermal stability (boiling point 501.9 ± 45.0 °C) supports its use in reactions requiring elevated temperatures or extended reflux conditions typical of heterocycle-forming condensations used to access the final inhibitor scaffolds [2].

LC-MS Reference Standard

The distinct molecular weight of 314.33 g/mol—separated by 90.12 g/mol from the hydroxy analog and 76.09 g/mol from the methoxy analog [1]—makes this compound suitable as an analytical reference standard for developing LC-MS methods that must discriminate between protected and deprotected intermediates in reaction monitoring workflows. Its predicted reversed-phase chromatographic retention (reflecting elevated LogP relative to analogs) provides a distinct elution profile that enables robust quantification even in complex reaction mixtures containing structurally similar species [2].

Application
Selection Property
Validation Focus
Protected Phenol in Convergent Synthesis
Orthogonal benzyl protection
LC-MS verification at each synthetic checkpoint
GPR40 Agonist Lead Optimization
Benzyl-protected pentanedioic acid scaffold
Hydrogenolytic deprotection to free phenol for SAR
MAO-B Inhibitor Derivatization
Thermal stability and protecting group orthogonality
High-temperature heterocycle formations without premature deprotection
LC-MS Reference Standard
Distinct molecular weight and chromatographic retention
Discrimination between protected/deprotected intermediates

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